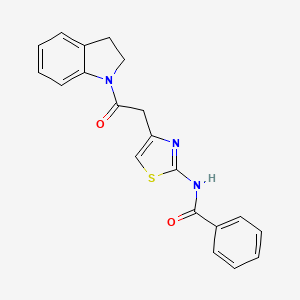![molecular formula C18H20N4O4S B2583448 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 1797894-28-0](/img/structure/B2583448.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound that boasts significant relevance in the fields of medicinal chemistry and pharmaceuticals. This compound is noted for its complex fused-ring system which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step procedures starting from pyridine derivatives. It involves the use of nucleophilic substitution reactions, followed by cyclization and further functional group transformations to introduce the sulfonyl and methanone functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and the use of high-purity reagents. The processes are often carried out in high-efficiency reactors with advanced purification techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: The pyrimidine and morpholine rings can be targets for oxidation, potentially forming N-oxides under strong oxidative conditions.
Reduction: The ketone group (methanone) can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the heterocyclic rings, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA (meta-chloroperoxybenzoic acid), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Halogenated solvents, catalysts such as palladium or copper.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion of ketone to secondary alcohol.
Substitution: Derivatives with various substituents on the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry: This compound is utilized as a building block in the synthesis of more complex molecules due to its reactive sites.
Biology: Its interactions with biological targets, especially proteins, make it valuable in studying enzyme mechanisms and inhibitors.
Medicine: It has potential as a pharmacophore for designing drugs with activity against specific diseases, including certain cancers and neurological disorders.
Industry: Used in the development of advanced materials and fine chemicals due to its unique structural properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, altering their activity. The presence of the sulfonyl group facilitates binding to active sites, while the pyrimidine and morpholine rings may interact with hydrophobic pockets or form hydrogen bonds.
Molecular Targets and Pathways:
Proteins: Enzymes, receptors.
Pathways: Inhibition of key metabolic pathways, modulation of signal transduction pathways.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidines
Pyrimidinyl ketones
Morpholinyl sulfonyl derivatives
These compounds share structural similarities but differ in their specific substituents and hence in their biological activities and applications.
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18(21-6-5-17-15(12-21)11-19-13-20-17)14-1-3-16(4-2-14)27(24,25)22-7-9-26-10-8-22/h1-4,11,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWILWBRDYSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2583365.png)

![(E)-2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethenesulfonamide](/img/structure/B2583368.png)
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)

![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid](/img/structure/B2583374.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2583376.png)



![N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2583384.png)
![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)

